tert-Butyllithium

Catalog No.
S590188
CAS No.
594-19-4
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyllithium

CAS Number

594-19-4

Product Name

tert-Butyllithium

IUPAC Name

lithium;2-methylpropane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1

InChI Key

UBJFKNSINUCEAL-UHFFFAOYSA-N

SMILES

[Li+].C[C-](C)C

Synonyms

n-BuLi, n-butyllithium, tert-butyllithium

Canonical SMILES

[Li+].C[C-](C)C

Strong Base:

  • t-BuLi is a highly reactive organolithium compound, acting as a strong base capable of deprotonating (removing a proton) from a wide range of molecules, including:
    • Carbon acids (C-H bonds) in hydrocarbons like benzene . This deprotonation ability allows for the formation of new carbon-carbon bonds, crucial in organic synthesis.
    • Weak acids like alcohols, amines, and even some very weak C-H bonds in alkanes . This broad range of deprotonation capabilities makes t-BuLi a valuable tool for researchers studying various chemical transformations.

Initiator in Polymerization:

  • t-BuLi acts as an effective initiator for the anionic polymerization of various monomers, including:
    • Diene monomers like butadiene, leading to the formation of synthetic rubbers like polyisoprene .
    • Styrene and other vinyl monomers, resulting in the production of important polymers like polystyrene .
    • This application allows researchers to study and control the growth and properties of various polymer chains.

Lithium-Halogen Exchange:

  • t-BuLi can participate in lithium-halogen exchange reactions, where a halogen atom (like chlorine or bromine) is replaced with a lithium atom on a molecule. This technique is used for:
    • Preparing other organolithium reagents with desired functionalities .
    • Introducing functional groups onto organic molecules through subsequent reactions.
    • This ability to manipulate halogen atoms opens doors for researchers in various fields of organic chemistry.

tert-Butyllithium is an organolithium compound with the chemical formula (CH₃)₃CLi. It is a colorless, highly reactive liquid that is primarily used as a strong base and nucleophile in organic synthesis. Due to its reactivity, it is sensitive to moisture and air, readily reacting to form butane and lithium hydroxide upon contact with water . This compound is notable for its ability to deprotonate various substrates, making it an essential reagent in organic chemistry.

t-BuLi acts as a strong Brønsted-Lowry base by readily accepting a proton (H⁺) from a weak Brønsted-Lowry acid (R-H). The bulky t-butyl group hinders the resulting carbanion (R⁻Li⁺), preventing it from attacking the lithium ion and promoting its nucleophilic character for further reactions [].

t-BuLi poses significant safety hazards:

  • Toxicity: Limited data exists on specific toxicity, but it's likely to be corrosive and harmful upon ingestion or inhalation [].
  • Flammability: Pyrophoric; ignites spontaneously in air and reacts violently with water [].
  • Reactivity: Reacts exothermically with various organic compounds. Air-free techniques and proper safety protocols are crucial for handling t-BuLi [].

  • Deprotonation Reactions: It can deprotonate weak acids, forming tert-butyl anions. This property allows it to act as a strong base in organic reactions.
  • Lithium–Halogen Exchange: This reaction involves the substitution of a halogen atom in organic compounds with lithium, facilitating the formation of new carbon-lithium bonds .
  • Radical Reactions: tert-Butyllithium can generate alkyl radicals through single-electron transfer mechanisms, which can further react with other substrates .
  • Reactivity with Dihaloalkanes: It has been shown to react with α,ω-dihaloalkanes, indicating its versatility in forming new carbon-carbon bonds .

tert-Butyllithium is typically synthesized through the reaction of lithium metal with tert-butyl chloride:

Li+ CH CCl CH CLi+Cl\text{Li}+\text{ CH CCl}\rightarrow \text{ CH CLi}+\text{Cl}^-

This method involves the use of anhydrous conditions to prevent hydrolysis and ensure the stability of the product. Other methods may include the reaction of lithium hydride with tert-butanol under controlled conditions.

tert-Butyllithium has several important applications in organic synthesis:

  • Synthesis of Organometallic Compounds: It serves as a precursor for various organolithium reagents, which are crucial for synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds: It can be used to introduce functional groups into aromatic systems via nucleophilic substitution reactions.
  • Polymerization Processes: In polymer chemistry, it acts as an initiator for living polymerization techniques, allowing for the synthesis of well-defined polymers.

Research has focused on understanding how tert-butyllithium interacts with different substrates and solvents. Studies have shown that adding Lewis bases can alter its reactivity profile, enabling selective functionalization of complex molecules . The interaction between tert-butyllithium and various electrophiles has also been explored to optimize synthetic pathways.

Several compounds share similarities with tert-butyllithium due to their organolithium nature. Here are some notable examples:

CompoundFormulaUnique Features
EthyllithiumC₂H₅LiLess sterically hindered than tert-butyllithium
MethyllithiumCH₃LiHighly reactive; commonly used for methylation
Phenyl lithiumC₆H₅LiUsed for aromatic substitutions; less basic than tert-butyllithium

Uniqueness of tert-Butyllithium

tert-Butyllithium stands out due to its high steric hindrance, which affects its reactivity patterns compared to simpler organolithium compounds. Its ability to act as both a strong base and a nucleophile makes it particularly valuable in synthetic applications where selectivity and control over reaction conditions are critical.

The original synthesis of tert-butyllithium was first reported by Robert Burns Woodward in 1941, marking a significant advancement in organolithium chemistry [1]. Woodward's pioneering work established the fundamental methodology that would later be refined for industrial applications [14]. The synthesis involved the direct reaction between tert-butyl chloride and lithium metal in a suitable hydrocarbon solvent [1] [14]. This groundbreaking protocol demonstrated that organolithium compounds could be prepared through relatively straightforward metal-halogen exchange reactions [3].

Woodward's approach utilized lithium metal as the reducing agent to facilitate the formation of the carbon-lithium bond [1]. The reaction was conducted under strictly anhydrous conditions to prevent decomposition of the highly reactive organolithium product [3]. The original protocol required careful temperature control and inert atmosphere conditions to achieve acceptable yields [2]. While specific details of Woodward's exact experimental conditions have not been extensively documented in accessible literature, his work laid the essential foundation for all subsequent developments in tert-butyllithium synthesis [14] [28].

Purification and Stabilization Techniques

Purification and stabilization of tert-butyllithium represent critical aspects of its industrial production and commercial distribution [13]. Due to its extreme reactivity, conventional purification methods applicable to other organic compounds cannot be employed [3]. Instead, specialized techniques have been developed to ensure the purity and stability of commercial tert-butyllithium preparations [12].

The primary purification method involves filtration of the reaction mixture under inert gas pressure through fine porosity sintered glass filters (typically 4-8 microns) [2]. This filtration step removes lithium chloride precipitates and unreacted lithium metal particles from the solution [2]. Following filtration, the solution is typically analyzed for concentration and purity before being transferred to storage containers [13].

Stabilization of tert-butyllithium solutions is primarily achieved through proper solvent selection and storage conditions [17]. Pentane has emerged as the preferred solvent for commercial preparations due to its relatively low reactivity with tert-butyllithium compared to ethereal solvents [17]. Studies have shown that tert-butyllithium exhibits significantly longer half-lives in hydrocarbon solvents compared to ethers [17]. For instance, while the half-life of tert-butyllithium in tetrahydrofuran at -40°C is approximately 338 minutes, it shows minimal decomposition in hydrocarbon solvents at the same temperature [17].

Commercial stabilization techniques include:

  • Storage in hydrocarbon solvents (primarily pentane) [19]
  • Refrigeration at temperatures between 2-8°C [7] [13]
  • Use of specialized containers with septum-sealed caps to prevent exposure to air [5]
  • Addition of stabilizing agents in some formulations (proprietary information) [6]

For long-term storage, specialized glass containers with Teflon or glass stoppers are sometimes employed in industrial settings [22]. The containers are typically sealed under an inert atmosphere and may include additional features to minimize degradation during storage [5].

Quality Control Standards for Laboratory Reagents

Quality control procedures for tert-butyllithium are essential to ensure the reliability and reproducibility of chemical reactions employing this reagent [13]. Commercial suppliers implement rigorous testing protocols to verify the concentration, purity, and stability of their products before distribution [13].

The primary analytical method for determining the concentration of tert-butyllithium solutions is titration [29]. Several titration protocols have been developed, with the Gilman double titration method being particularly valuable as it provides information about both the total base concentration and the quality of the organolithium reagent [29] [30]. This method involves:

  • Determination of total base content by quenching an aliquot with water and titrating the resulting lithium hydroxide with standardized acid [29]
  • Determination of organolithium content by reaction with 1,2-dibromoethane followed by titration [30]

The difference between these two values provides information about the presence of other basic species that might affect reaction outcomes [29].

Alternative titration methods include the use of 1,3-diphenylacetone p-tosylhydrazone, which forms a colored anion upon reaction with organolithium compounds, providing a visual endpoint for titration [29]. This method is particularly useful for rapid concentration determination in laboratory settings [29].

Quality control standards for commercial tert-butyllithium typically include:

Quality ParameterAcceptable RangeAnalytical Method
AppearanceClear to hazy colorless to yellow solutionVisual inspection
Active base concentration1.80 to 2.02 M (for 1.9 M solutions)Titration
Impurity profileMinimal LiOH, LiORSpectroscopic analysis
Solution stabilityMinimal precipitation or turbidityVisual inspection

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

594-19-4

Wikipedia

Tert-butyllithium

General Manufacturing Information

Lithium, (1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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